molecular formula C9H16NNaO5 B1681899 Sodium pantothenate CAS No. 867-81-2

Sodium pantothenate

Cat. No.: B1681899
CAS No.: 867-81-2
M. Wt: 241.22 g/mol
InChI Key: GQTHJBOWLPZUOI-UHFFFAOYSA-M
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Description

Sodium Pantothenate, also known as Vitamin B5, is a water-soluble vitamin discovered by Roger J. Williams in 1919 . It is an essential nutrient for many animals as it is required to synthesize coenzyme-A (CoA), as well as to synthesize and metabolize proteins, carbohydrates, and fats . It is commonly found as its alcohol analog, the provitamin panthenol, and as calcium pantothenate .


Synthesis Analysis

This compound can be synthesized biologically using pantothenate synthetase (PS) as the key enzyme . This method avoids the tedious and time-consuming optical resolution process . The PS from Corynebacterium glutamicum exhibited a specific activity of 205.1 U/mg and a turnover number of 127.6 s-1 .


Molecular Structure Analysis

The molecular formula of this compound is C9H16NNaO5 . Its average mass is 241.217 Da and its monoisotopic mass is 241.092621 Da .


Chemical Reactions Analysis

This compound is used in the synthesis of coenzyme A (CoA) . CoA is thought to act as a carrier molecule, allowing the entry of acyl groups into cells . These acyl groups are used as substrates in the tricarboxylic acid cycle to generate energy and in the synthesis of fatty acids, cholesterol, and acetylcholine .


Physical And Chemical Properties Analysis

This compound is a highly hygroscopic, water-soluble, crystalline solid . It has a melting point between 170 and 200°C .

Scientific Research Applications

Wound Healing and Dermal Fibroblast Proliferation

Sodium pantothenate has been studied for its effects on wound healing, particularly through its impact on dermal fibroblasts. Research demonstrates that this compound can stimulate the proliferation of dermal fibroblasts, which are crucial for wound healing processes. The molecular mechanisms underlying this effect include the regulation of various genes such as interleukin-6, IL-8, and HMOX-1. This finding suggests this compound's potential therapeutic role in enhancing wound healing and skin repair (Wiederholt et al., 2009).

Metabolic Role in Coenzyme A Biosynthesis

This compound plays a vital role in the biosynthesis of coenzyme A (CoA), an essential molecule in various metabolic processes. The transport and utilization of pantothenate are critical steps in CoA biosynthesis, and understanding these pathways offers insights into potential antimicrobial drug targets. Studies have explored how various organisms acquire pantothenic acid and convert it into CoA, highlighting the importance of this compound in these processes (Spry et al., 2008).

Role in Cellular Transport Mechanisms

Research has identified specific transport mechanisms for pantothenate, such as sodium-dependent transport systems in various cell types. For instance, in human placental choriocarcinoma cells, the uptake of pantothenate is facilitated by a Na+-dependent transporter. This highlights this compound's role in cellular nutrient acquisition and metabolism, as well as its potential implications in maternal-fetal nutrition (Prasad et al., 1997).

Nutritional and Therapeutic Applications

Nutritionally, this compound is vital for overall health, as evidenced by studies on its deficiency and excess in various animal models. The implications of this compound levels on adrenal gland health and its potential role in adrenal hemorrhage have been a topic of interest (Wirtschafter & Walsh, 1963). Additionally, its use in combination with other vitamins for the treatment of diseases like lupus erythematosus has been explored, indicating its therapeutic potential in conjunction with other nutrients (Welsh, 1954).

Mechanism of Action

Target of Action

Sodium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .

Mode of Action

This compound interacts with its targets by being incorporated into CoA . This incorporation is crucial for the synthesis and maintenance of CoA, which is involved in over 70 different enzymatic reactions in the body .

Biochemical Pathways

This compound plays a key role in the biosynthesis of CoA, a universal and essential cofactor involved in a myriad of metabolic reactions . These include the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

This compound is absorbed in the intestine and is then hydrolyzed in the intestine to coenzyme A . The absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours .

Result of Action

The result of this compound’s action is the production of CoA, which is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, food can delay absorption by 2 hours and increase the area under the curve (AUC) by 55% . Furthermore, the form of pantothenic acid used can affect its stability. For example, calcium pantothenate is more chemically stable than this compound and free pantothenic acid, making it more suitable for dietary supplements and animal feed .

Safety and Hazards

While Sodium Pantothenate is generally considered safe, it’s important to note that it should be handled with care to avoid contact with eyes, skin, and mucous membranes .

Biochemical Analysis

Biochemical Properties

Sodium pantothenate is a precursor in the biosynthesis of coenzyme A (CoA), an essential coenzyme involved in numerous biochemical reactions. CoA is crucial for the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the degradation of proteins. This compound interacts with several enzymes, including pantothenate kinase, which catalyzes the phosphorylation of pantothenic acid to 4’-phosphopantothenic acid, the first step in CoA biosynthesis . Additionally, this compound is involved in the formation of acyl carrier protein, which is essential for fatty acid synthesis .

Cellular Effects

This compound influences various cellular processes by serving as a precursor to coenzyme A. It plays a significant role in cellular metabolism, including the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine, a neurotransmitter. This compound affects cell signaling pathways and gene expression by modulating the activity of CoA-dependent enzymes . It also contributes to the maintenance of cellular redox balance and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the synthesis of coenzyme A. The process begins with the phosphorylation of pantothenic acid by pantothenate kinase, followed by a series of enzymatic reactions that produce CoA. This compound binds to and activates various enzymes involved in metabolic pathways, including acetyl-CoA carboxylase and fatty acid synthase . These interactions facilitate the transfer of acyl groups, which are essential for energy production and biosynthetic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under neutral conditions but can degrade under acidic or alkaline conditions . Long-term studies have shown that this compound maintains its efficacy in promoting cellular growth and metabolism over extended periods. Its stability can be influenced by factors such as temperature and pH . In vitro and in vivo studies have demonstrated that this compound supports sustained cellular function and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, this compound supports normal growth, development, and metabolic function. Excessive doses can lead to adverse effects such as diarrhea and water retention . Studies have shown that this compound is well-tolerated at recommended levels, but high doses may cause toxicity and disrupt metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role in coenzyme A synthesis. Coenzyme A is essential for the citric acid cycle, fatty acid oxidation, and the synthesis of acetylcholine . This compound interacts with enzymes such as pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase, which are involved in the sequential steps of CoA biosynthesis . These interactions facilitate the conversion of nutrients into energy and support various anabolic and catabolic processes .

Transport and Distribution

This compound is absorbed in the intestine and transported into the bloodstream via active transport mechanisms . It is distributed throughout the body, with red blood cells playing a significant role in its transport . This compound is taken up by cells through sodium-dependent multivitamin transporters (SMVT), which facilitate its entry into tissues . Once inside the cells, this compound is converted to coenzyme A and distributed to various cellular compartments .

Subcellular Localization

Within cells, this compound is localized in the cytoplasm, where it undergoes conversion to coenzyme A. Coenzyme A is then distributed to various subcellular compartments, including mitochondria, where it participates in the citric acid cycle and fatty acid oxidation . This compound also localizes to the endoplasmic reticulum and peroxisomes, where it is involved in lipid metabolism and detoxification processes . The subcellular localization of this compound is essential for its role in maintaining cellular energy balance and metabolic function .

Properties

IUPAC Name

sodium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTHJBOWLPZUOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-81-2
Record name Sodium D-pantothenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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